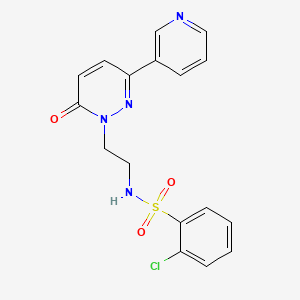

2-chloro-N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide

Description

2-chloro-N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a synthetic sulfonamide derivative featuring a pyridazinyl core substituted with a pyridin-3-yl group at position 3 and a benzenesulfonamide moiety at position 1 via an ethyl linker. While direct pharmacological data for this compound are unavailable in the provided evidence, structural analogs with pyridazinyl-acetohydrazide scaffolds demonstrate cytotoxic and anti-proliferative properties, particularly against cancer cell lines like AGS (gastric adenocarcinoma) .

Properties

IUPAC Name |

2-chloro-N-[2-(6-oxo-3-pyridin-3-ylpyridazin-1-yl)ethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClN4O3S/c18-14-5-1-2-6-16(14)26(24,25)20-10-11-22-17(23)8-7-15(21-22)13-4-3-9-19-12-13/h1-9,12,20H,10-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPYVKGQZFZMNSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CN=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClN4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide typically involves multiple steps:

Formation of the Pyridazinone Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.

Introduction of the Pyridine Ring: The pyridine ring can be introduced via a coupling reaction, such as a Suzuki or Heck reaction, using suitable pyridine derivatives.

Sulfonamide Formation: The final step involves the reaction of the intermediate with chlorobenzenesulfonyl chloride in the presence of a base like triethylamine to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfone derivatives.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride, which may reduce the sulfonamide group to an amine.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Amines, thiols, and other nucleophiles in the presence of a base or catalyst.

Major Products

Oxidation: Sulfone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted sulfonamides.

Scientific Research Applications

2-chloro-N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of bacterial infections and cancer.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets. In the case of its antimicrobial activity, it may inhibit the synthesis of folic acid in bacteria, similar to other sulfonamides. For its anticancer properties, it may interfere with cell division and induce apoptosis in cancer cells. The exact molecular pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Features

The compound differs from analogs in , and 4 primarily in its sulfonamide group (vs. acetohydrazide) and pyridin-3-yl substitution (vs. piperazinyl or fluorophenyl groups). Key distinctions include:

Physicochemical Properties

- However, analogs with sulfonamide groups (e.g., pesticide chlorsulfuron in ) typically exhibit higher thermal stability than acetohydrazides, which have melting points ranging from 201°C to 275°C .

- Spectroscopic Data :

- IR : Expected S=O stretches (~1350–1150 cm⁻¹) for the sulfonamide group, contrasting with C=O stretches (~1650–1700 cm⁻¹) in acetohydrazides .

- NMR : The ethyl linker’s CH₂ groups would resonate at δ ~3.5–4.0 ppm, while the pyridin-3-yl protons would appear as distinct aromatic signals (δ ~7.5–8.5 ppm), differing from piperazinyl analogs’ NH or CH₂N signals .

Biological Activity

2-chloro-N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide, with the CAS number 1021108-37-1, is a complex organic compound that belongs to the class of sulfonamides. Its unique structure, which includes a pyridazinone core, a pyridine ring, and a benzenesulfonamide moiety, positions it as a significant subject of study in medicinal chemistry. This article reviews its biological activities, including antimicrobial and anticancer properties, along with relevant research findings and case studies.

- Molecular Formula : C₁₇H₁₅ClN₄O₃S

- Molecular Weight : 390.8 g/mol

- Structure : The compound features a chlorinated ethyl group attached to a pyridazinone ring, which is linked to a benzenesulfonamide group.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:

- Antimicrobial Activity : Similar to other sulfonamides, it may inhibit bacterial folic acid synthesis, disrupting essential metabolic pathways.

- Anticancer Activity : It potentially induces apoptosis in cancer cells by interfering with cell division mechanisms and targeting specific kinases involved in tumor growth.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activities. For instance, sulfonamides are known for their efficacy against various bacterial strains. The mechanism typically involves inhibition of dihydropteroate synthase, crucial for folic acid synthesis in bacteria.

Anticancer Properties

Studies have shown that derivatives of pyridazine compounds can act as effective inhibitors of various kinases involved in cancer progression. The structural features of this compound suggest potential activity against kinases such as IKKβ and EGFR .

Case Studies and Research Findings

Synthesis Methods

The synthesis of this compound typically involves multiple steps:

- Formation of Pyridazinone Core : Achieved via cyclization reactions involving hydrazine derivatives and diketones.

- Pyridine Ring Attachment : Utilizes coupling reactions such as Suzuki or Heck reactions.

- Sulfonamide Formation : Involves the reaction between an intermediate and chlorobenzenesulfonyl chloride in the presence of a base like triethylamine.

Q & A

Q. DoE Optimization :

- Variables : Temperature (60–100°C), molar ratio (1:1.2–1.5), catalyst (e.g., DMAP), solvent polarity.

- Statistical tools : Use fractional factorial design to prioritize critical parameters. For example, a 2³ factorial design revealed that molar ratio and solvent polarity (e.g., DMF vs. THF) significantly impact yield (>85% vs. 65%) .

- Validation : Confirm purity via HPLC (≥98%) and characterize intermediates using H/C NMR .

Basic: Which spectroscopic and crystallographic techniques are critical for structural validation?

Answer:

- NMR : Use H NMR to confirm the ethyl linker (δ 3.6–3.8 ppm, triplet) and pyridazine C=O (δ 165–170 ppm in C NMR) .

- XRD : Single-crystal X-ray diffraction resolves the planar pyridazine ring and sulfonamide torsion angle (e.g., 75–85°), critical for assessing conformational stability .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion [M+H] (calc. 445.08, obs. 445.12 ± 0.02) .

Advanced: How can computational methods predict reactivity and guide synthesis?

Answer:

- Reaction path search : Apply density functional theory (DFT) at the B3LYP/6-31G(d) level to model transition states (e.g., sulfonamide coupling energy barrier: ~25 kcal/mol) .

- Solvent effects : Use COSMO-RS simulations to predict solubility (logP ≈ 2.8 in DMSO vs. 1.2 in water) .

- Docking studies : Screen for potential kinase inhibition (e.g., CDK2 binding affinity ΔG ≈ -9.2 kcal/mol) to prioritize biological assays .

Advanced: What methodologies identify structure-activity relationships (SAR) for pyridazine derivatives?

Answer:

- Analog synthesis : Replace pyridin-3-yl with furan-2-yl (see ) or modify the sulfonamide group (e.g., 4-methyl vs. 2-chloro substitution) .

- Bioactivity testing :

- Enzyme assays : IC values against COX-2 (µM range) using fluorogenic substrates .

- Cellular models : Evaluate cytotoxicity in HeLa cells (CC > 50 µM indicates selectivity) .

- Data analysis : Use multivariate regression to correlate logP, polar surface area, and IC .

Advanced: How should researchers resolve contradictions in biological activity data?

Answer:

- Case study : Discrepancies in reported IC values (e.g., 5 µM vs. 20 µM for PDE4 inhibition) may arise from:

- Assay conditions : ATP concentration (1 mM vs. 100 µM) or incubation time (30 vs. 60 min) .

- Compound stability : Test degradation in PBS (pH 7.4) over 24 hours via LC-MS .

- Cross-validation : Replicate assays in ≥3 independent labs using standardized protocols .

Advanced: What strategies improve solubility and bioavailability for in vivo testing?

Answer:

- Prodrug design : Introduce phosphate esters at the pyridazine N-1 position (hydrolyzes in serum) .

- Formulation : Use nanoemulsions (e.g., 100 nm particles) to enhance aqueous solubility (from 0.1 mg/mL to 2.5 mg/mL) .

- Pharmacokinetics : Monitor plasma half-life (t ≈ 3.5 hours in mice) and tissue distribution via radiolabeling (¹⁴C) .

Advanced: How can green chemistry principles be applied to its synthesis?

Answer:

- Solvent replacement : Substitute DMF with cyclopentyl methyl ether (CPME), reducing E-factor from 32 to 18 .

- Catalyst recycling : Recover Pd/C via filtration (≥95% efficiency over 5 cycles) in Suzuki-Miyaura couplings for analogs .

- Waste analysis : Use EATOS software to quantify hazardous byproducts (e.g., chlorinated species reduced by 40%) .

Basic: What are common side reactions during synthesis, and how are they mitigated?

Answer:

- Over-alkylation : Occurs at the pyridazine N-2 position if excess ethyl bromide is used. Control via slow addition (1 hr) and stoichiometric monitoring .

- Sulfonamide hydrolysis : Prevent under acidic conditions (pH < 4) by buffering with NaHCO .

- Byproduct identification : Use GC-MS to detect 2-chlorobenzenesulfonic acid (m/z 191) and optimize workup .

Advanced: How does the compound’s electronic structure influence its reactivity?

Answer:

- DFT analysis : The pyridazine ring exhibits electron-deficient regions (MEP ≈ -45 kcal/mol), favoring nucleophilic attacks at C-4 .

- Sulfonamide resonance : The S=O groups withdraw electron density, reducing basicity of the adjacent NH (pKa ≈ 8.2 vs. 10.5 for unsubstituted sulfonamides) .

- Hammett studies : Meta-chloro substitution on benzene enhances electrophilicity (σ = 0.37) compared to para .

Advanced: What collaborative frameworks exist for interdisciplinary research on this compound?

Answer:

- Data sharing : Use platforms like PubChem to deposit spectral data and bioactivity results (see ) .

- Open-source tools : Leverage RDKit for cheminformatics or GROMACS for MD simulations .

- Consortiums : Join initiatives like the Contested Territories Network for methodological innovation in SAR and toxicity studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.